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molecular formula C8H19O3P B3053066 Diethyl isobutylphosphonate CAS No. 50655-63-5

Diethyl isobutylphosphonate

Cat. No. B3053066
M. Wt: 194.21 g/mol
InChI Key: KWVBQQBRIUYFSW-UHFFFAOYSA-N
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Patent
US04029679

Procedure details

In a 10-liter flask with stirrer, internal thermometer, reflux condenser (-80° C.) and a cooled dropping funnel, 2070 g of diethylphosphite is heated to 150° C. Then over a period of about 90 minutes a mixture of 2070 g of diethylphosphite, 1680 g of isobutene and 44 g of ditertiarybutyl peroxide is added drop by drop. The reaction heat that develops is removed by external cooling. Then heating at 150° C. continues for about 30 minutes. Vacuum distillation through a 12-tray column delivers an 81% yield of pure product.
Quantity
2070 g
Type
reactant
Reaction Step One
Quantity
2070 g
Type
reactant
Reaction Step Two
Quantity
1680 g
Type
reactant
Reaction Step Two
Quantity
44 g
Type
reactant
Reaction Step Two
Yield
81%

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][P:4]([O-:8])[O:5][CH2:6][CH3:7])[CH3:2].[CH2:9]=[C:10]([CH3:12])[CH3:11].C(OOC(C)(C)C)(C)(C)C>>[CH2:1]([O:3][P:4]([CH2:9][CH:10]([CH3:12])[CH3:11])(=[O:8])[O:5][CH2:6][CH3:7])[CH3:2]

Inputs

Step One
Name
Quantity
2070 g
Type
reactant
Smiles
C(C)OP(OCC)[O-]
Step Two
Name
Quantity
2070 g
Type
reactant
Smiles
C(C)OP(OCC)[O-]
Name
Quantity
1680 g
Type
reactant
Smiles
C=C(C)C
Name
Quantity
44 g
Type
reactant
Smiles
C(C)(C)(C)OOC(C)(C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added drop by drop
TEMPERATURE
Type
TEMPERATURE
Details
The reaction heat that
CUSTOM
Type
CUSTOM
Details
develops is removed by external cooling
TEMPERATURE
Type
TEMPERATURE
Details
Then heating at 150° C.
DISTILLATION
Type
DISTILLATION
Details
Vacuum distillation through a 12-tray column

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C)OP(OCC)(=O)CC(C)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 81%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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